molecular formula C15H17N3O3 B2812657 4-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine CAS No. 2097894-95-4

4-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine

Cat. No.: B2812657
CAS No.: 2097894-95-4
M. Wt: 287.319
InChI Key: LLXPQLVIHRWEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine is a synthetically designed small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyrimidine core, a privileged scaffold in pharmaceuticals, linked via an ether bridge to a pyrrolidine ring that is further functionalized with a furan-3-carbonyl group. This specific architecture suggests potential for diverse biological activity. Pyrimidine derivatives are extensively investigated for their ability to interact with a wide range of enzymatic targets, particularly kinases and phosphotransferases . For instance, structurally related 2-phenylpyrimidine-4-carboxamide analogs have been developed as potent P2Y12 receptor antagonists with nanomolar potency in antiplatelet assays . Furthermore, compounds featuring a pyrrolidine moiety appended to a nitrogen-containing heterocycle have demonstrated potent inhibitory effects against quinolone-resistant bacteria, highlighting the value of such hybrid structures in overcoming drug resistance . The furan carbonyl group is a common motif in compounds that act as modulators for various receptors, including orexin receptors, which are targets for treating sleep disorders and obesity . This compound is provided For Research Use Only and is intended for in vitro analysis and as a building block in the synthesis of novel chemical entities for pharmacological profiling. Researchers can utilize this chemical to explore new pathways in developing therapies for cardiovascular diseases, infectious diseases, and neurological disorders.

Properties

IUPAC Name

[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10-7-14(17-11(2)16-10)21-13-3-5-18(8-13)15(19)12-4-6-20-9-12/h4,6-7,9,13H,3,5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXPQLVIHRWEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2,6-dimethylpyrimidine with a furan-carbonyl-pyrrolidine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Bases such as potassium carbonate or sodium hydride are used to deprotonate the nucleophile, facilitating the substitution reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group will produce the corresponding alcohol.

Scientific Research Applications

4-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The furan-carbonyl-pyrrolidine moiety could play a crucial role in binding to the active site of the target protein, while the pyrimidine ring may enhance the compound’s stability and solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Patent Literature

The European Patent Bulletin (2024) describes 6-(2,4-dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid , a compound sharing the pyrrolidin-3-yloxy pharmacophore but diverging in core structure and substituents . Key differences include:

  • Core Structure : The target compound employs a pyrimidine ring, whereas the patent analogue uses a benzo[7]annulene scaffold.
  • Substituents : The furan-3-carbonyl group in the target compound is replaced by a 3-fluoropropyl chain in the patent molecule.
  • Bioisosteric Features : Both compounds leverage oxygen-linked pyrrolidine moieties for spatial positioning, but the fluoropropyl group in the patent compound may enhance metabolic stability compared to the furan-based substituent.

Pharmacological and Physicochemical Properties

Property Target Compound Patent Compound
Core Structure Pyrimidine Benzo[7]annulene
Key Substituent Furan-3-carbonyl 3-Fluoropropyl
Predicted LogP ~2.5 (moderate lipophilicity) ~3.8 (higher lipophilicity)
Therapeutic Target Kinase inhibition (hypothesized) PI3Kα/δ inhibition (in combination therapy)
Metabolic Stability Moderate (furan susceptibility to oxidation) High (fluoropropyl resists oxidative cleavage)

Mechanistic and Therapeutic Implications

  • Target Compound : The pyrimidine core and furan group may favor interactions with ATP-binding pockets in kinases, though this requires experimental validation. The methyl groups at positions 2 and 6 likely reduce rotational freedom, enhancing target binding.
  • Its combination with Alpelisib (a PI3Kα inhibitor) implies synergistic activity in oncology applications .

Q & A

Q. What are the established synthetic routes for 4-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer: The synthesis typically involves two key steps: (1) functionalization of the pyrrolidine ring with a furan-3-carbonyl group and (2) coupling the modified pyrrolidine to the 2,6-dimethylpyrimidine core via an ether linkage. Nucleophilic substitution reactions (e.g., Mitsunobu or SN2) are commonly used for the ether bond formation, requiring anhydrous conditions and catalysts like triphenylphosphine . Solvents such as dichloromethane or ethanol, combined with mild temperatures (20–60°C), are critical to avoid side reactions . For example, Liu et al. (2019) achieved high yields (75–90%) in analogous pyrimidine syntheses using metal-free conditions and controlled pH .

Q. How is this compound characterized structurally, and what spectroscopic markers distinguish its key functional groups?

  • Methodological Answer: Characterization relies on 1H/13C NMR to identify the pyrimidine ring (δ 8.2–8.5 ppm for H-4 and δ 160–165 ppm for C-2/C-6) and the furan carbonyl (δ 170–175 ppm). The pyrrolidine oxygen linkage shows distinct splitting patterns in 2D NMR (e.g., NOESY) due to restricted rotation . HRMS confirms the molecular ion ([M+H]+ expected at m/z ~357.16), while X-ray crystallography (as in ) resolves stereochemical ambiguities, such as the pyrrolidine ring conformation .

Q. What are common impurities or by-products during synthesis, and how are they mitigated?

  • Methodological Answer: Major impurities include:
  • Unreacted pyrrolidine intermediates (detected via TLC or HPLC at Rf ~0.3).
  • Diastereomers from incomplete stereochemical control at the pyrrolidine C-3 position (resolved via chiral column chromatography) .
  • Pyrimidine ring oxidation products (prevented by inert atmosphere and antioxidants like BHT).
    LC-MS with a C18 column (ACN/water gradient) is used for purity assessment (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How can conflicting NMR data arising from stereochemical isomerism in the pyrrolidine moiety be resolved?

  • Methodological Answer: Stereochemical ambiguity at the pyrrolidine C-3 position (e.g., R vs. S configuration) leads to overlapping peaks in 1H NMR. Strategies include:
  • Dynamic NMR (DNMR) to assess rotational barriers of the furan-pyrrolidine bond.
  • VCD (Vibrational Circular Dichroism) to differentiate enantiomers .
  • Crystallography (as in ) to unambiguously assign the 3D structure .

Q. What catalytic strategies improve coupling efficiency between the furan-pyrrolidine and pyrimidine moieties?

  • Methodological Answer: Efficiency depends on:
  • Catalyst choice: Palladium(0) catalysts (e.g., Pd/C) enhance aryl ether formation but require strict oxygen-free conditions. Metal-free alternatives (e.g., TBTU) are preferred for scale-up .
  • Solvent polarity: Polar aprotic solvents (DMF, DMSO) stabilize transition states but may increase side reactions. Recent studies show improved yields (85%) using ethanol-water mixtures under microwave irradiation .

Q. How do computational methods aid in predicting reactivity and optimizing synthetic pathways?

  • Methodological Answer: DFT calculations (e.g., Gaussian 16) model the pyrimidine ring’s electron density to predict sites for nucleophilic attack (e.g., C-4 vs. C-2 positions). MD simulations assess solvent effects on reaction kinetics, identifying optimal conditions (e.g., THF vs. DCM) . For example, Liu et al. (2019) used DFT to rationalize the regioselectivity of fluorination in analogous pyrimidines .

Data Contradiction Analysis

  • Contradiction: Discrepancies in reported melting points (e.g., 120–125°C vs. 135–140°C) may arise from polymorphic forms or residual solvents.
    • Resolution: Perform DSC (Differential Scanning Calorimetry) to identify polymorphs and TGA to quantify solvent content .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.